3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol
Overview
Description
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound features a tert-butyl group at position 3, a piperidin-4-yl group at position 1, and a hydroxyl group at position 5. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the development of organic light-emitting diodes (oleds)
Mode of Action
It is known that the incorporation of two tert-butyl groups in similar molecules can effectively increase the molecular solubility and reduce the aggregation-caused self-quenching of excitons in neat films by inhibiting the intramolecular vibrational relaxation and the intermolecular π–π stacking .
Biochemical Pathways
Similar compounds have been used in the development of oleds , suggesting that they may interact with pathways related to light emission.
Result of Action
Similar compounds have been used in the development of oleds , suggesting that they may contribute to light emission.
Action Environment
Similar compounds have been used in the development of oleds , suggesting that they may be sensitive to factors such as temperature and light.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl halides or tert-butyl alcohol in the presence of a strong acid or base.
Attachment of the piperidin-4-yl group: This can be done through nucleophilic substitution reactions, where the pyrazole ring is reacted with a piperidine derivative.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor technology to control reaction conditions precisely and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The tert-butyl and piperidin-4-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydropyrazoles.
Substitution: Formation of various substituted pyrazoles depending on the reagents used.
Scientific Research Applications
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazole
- 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-one
- 3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-thiol
Uniqueness
3-(tert-butyl)-1-(piperidin-4-yl)-1H-pyrazol-5-ol is unique due to the presence of the hydroxyl group at position 5, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This functional group can participate in hydrogen bonding, influencing the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
5-tert-butyl-2-piperidin-4-yl-1H-pyrazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O/c1-12(2,3)10-8-11(16)15(14-10)9-4-6-13-7-5-9/h8-9,13-14H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGHVQOSXAUOPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=O)N(N1)C2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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